molecular formula C9H11N5O4 B14457601 Hydroxysepiapterin CAS No. 75762-47-9

Hydroxysepiapterin

Cat. No.: B14457601
CAS No.: 75762-47-9
M. Wt: 253.22 g/mol
InChI Key: QHNIUIKIRXYAAW-BYPYZUCNSA-N
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Preparation Methods

Hydroxysepiapterin can be synthesized analogously to sepiapterin. One method involves the preparation from tetrahydroneopterin dihydrochloride. The process includes dissolving tetrahydroneopterin dihydrochloride in sodium acetate, followed by incubation in the dark, evaporation, and chromatographic purification

Chemical Reactions Analysis

Hydroxysepiapterin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like NADPH, and various catalysts to facilitate substitution reactions. Major products formed include tetrahydrobiopterin and other pterin derivatives .

Scientific Research Applications

Hydroxysepiapterin has several applications in scientific research:

Mechanism of Action

Hydroxysepiapterin exerts its effects primarily through its conversion to tetrahydrobiopterin. This conversion involves the reduction of this compound by sepiapterin reductase in the presence of NADPH. Tetrahydrobiopterin then acts as a cofactor for enzymes involved in the hydroxylation of amino acids, playing a crucial role in neurotransmitter synthesis and other metabolic processes .

Properties

CAS No.

75762-47-9

Molecular Formula

C9H11N5O4

Molecular Weight

253.22 g/mol

IUPAC Name

2-amino-6-[(2S)-2,3-dihydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one

InChI

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,15-16H,1-2H2,(H4,10,11,13,14,18)/t4-/m0/s1

InChI Key

QHNIUIKIRXYAAW-BYPYZUCNSA-N

Isomeric SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)C(=O)[C@H](CO)O

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)C(=O)C(CO)O

physical_description

Solid

Origin of Product

United States

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